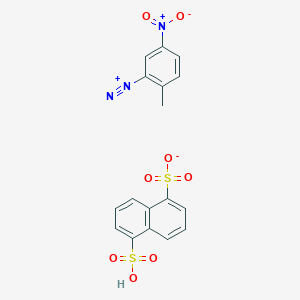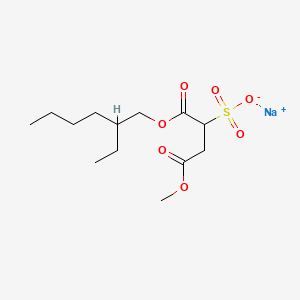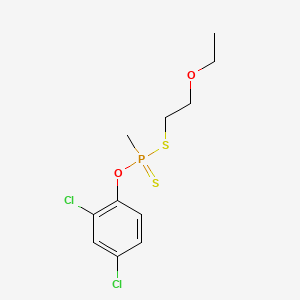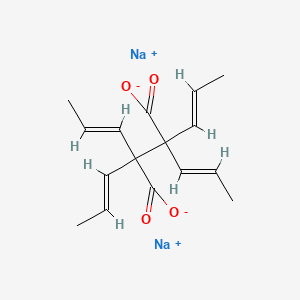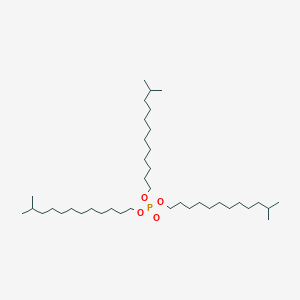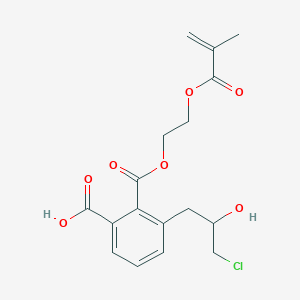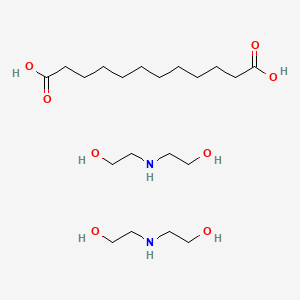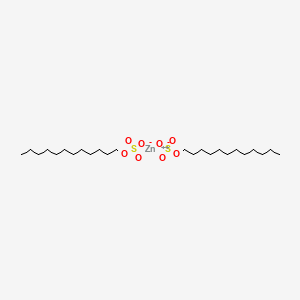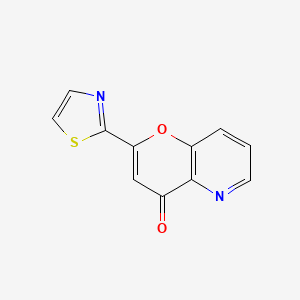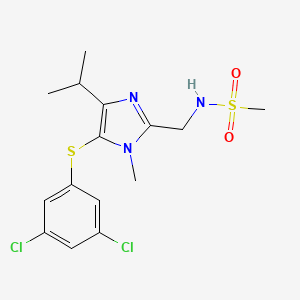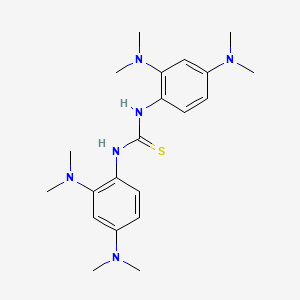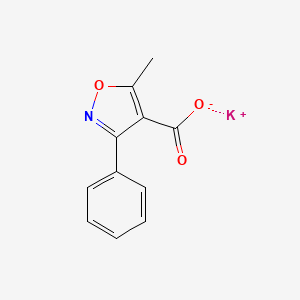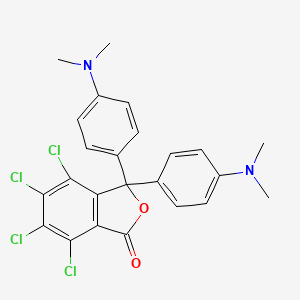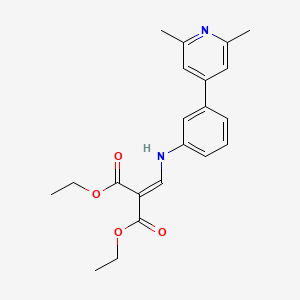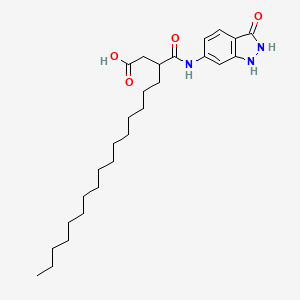
3-(((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)carbonyl)nonadecan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 288-840-6 is known as 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid. This compound is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst. This reaction proceeds under mild conditions and provides good yields .
Another approach involves the use of 2-azidobenzaldehydes and amines to form the indazole core via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in medicinal chemistry and other applications.
科学的研究の応用
3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole derivative with distinct chemical properties and applications.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid is unique due to its specific functional groups and the presence of a long aliphatic chain
特性
CAS番号 |
85909-37-1 |
|---|---|
分子式 |
C27H43N3O4 |
分子量 |
473.6 g/mol |
IUPAC名 |
3-[(3-oxo-1,2-dihydroindazol-6-yl)carbamoyl]nonadecanoic acid |
InChI |
InChI=1S/C27H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(19-25(31)32)26(33)28-22-17-18-23-24(20-22)29-30-27(23)34/h17-18,20-21H,2-16,19H2,1H3,(H,28,33)(H,31,32)(H2,29,30,34) |
InChIキー |
UTAKXHOICGSYCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


